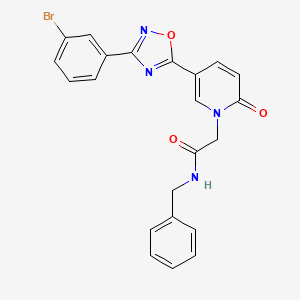
N-benzyl-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H17BrN4O3
- Molecular Weight : 465.3 g/mol
This compound features a complex arrangement that includes an oxadiazole ring and a pyridine derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyridine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | NUGC | 0.028 |
| 3c | HCT116 | 0.045 |
| 4c | HA22T | 0.035 |
Antimicrobial Activity
The antimicrobial potential of N-benzyl derivatives has also been investigated. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing :
- The minimum inhibitory concentration (MIC) values were evaluated using standard dilution methods.
- Compounds exhibited varying degrees of antibacterial activity, with some showing superior efficacy compared to traditional antibiotics.
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| 4b | E. coli | 10 |
| 4d | S. aureus | 5 |
| 4e | P. aeruginosa | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : The presence of the oxadiazole ring is crucial for the anticancer activity observed in many derivatives.
- Bromophenyl Substituent : The bromine atom on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Pyridine Moiety : The pyridine contributes to the interaction with biological targets, enhancing overall activity.
Case Studies
Several case studies have been documented where similar compounds have shown promise in preclinical models:
- Case Study 1 : A derivative with a similar structure was evaluated in vivo for its anticancer effects in xenograft models, demonstrating a significant reduction in tumor size compared to controls.
- Case Study 2 : A series of oxadiazole derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells through mitochondrial pathways.
Propiedades
IUPAC Name |
N-benzyl-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c23-18-8-4-7-16(11-18)21-25-22(30-26-21)17-9-10-20(29)27(13-17)14-19(28)24-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMKRLEEXQUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














